molecular formula C6H9N3O B1320687 2-Hydrazinyl-3-methoxypyridine CAS No. 210992-34-0

2-Hydrazinyl-3-methoxypyridine

Cat. No.: B1320687
CAS No.: 210992-34-0
M. Wt: 139.16 g/mol
InChI Key: PCGPJDDXEJWUMZ-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3-methoxypyridine is an organic compound with the molecular formula C6H9N3O. It is a derivative of pyridine, featuring a methoxy group at the third position and a hydrazine group at the second position of the pyridine ring.

Chemical Reactions Analysis

2-Hydrazinyl-3-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives, typically using reducing agents such as sodium borohydride.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines .

Comparison with Similar Compounds

2-Hydrazinyl-3-methoxypyridine can be compared with other hydrazinopyridine derivatives, such as:

The presence of the methoxy group in this compound distinguishes it from these similar compounds, potentially enhancing its solubility and reactivity in certain reactions.

Biological Activity

2-Hydrazinyl-3-methoxypyridine is a hydrazinopyridine derivative that has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This compound features a hydrazine group that contributes to its reactivity and interaction with biological targets, making it a promising candidate for pharmaceutical development.

The molecular formula of this compound is C7H10N4OC_7H_10N_4O, and its structure includes a methoxy group at the 3-position of the pyridine ring. This positioning influences both its solubility and biological interactions. The hydrazine moiety is known for its high reactivity, allowing it to form covalent bonds with various biomolecules, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Covalent Bond Formation : The hydrazine group can react with nucleophilic sites on biomolecules, leading to alterations in biological pathways.
  • Interference with Cellular Processes : By binding to specific molecular targets, this compound may disrupt cellular functions, potentially leading to antimicrobial or anticancer effects.
  • Biochemical Pathways : Research indicates that derivatives of hydrazinopyridines exhibit anti-inflammatory and antiulcer activities, suggesting a broad spectrum of potential therapeutic applications.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties . In vitro assays have demonstrated effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics. The exact mechanism involves disrupting bacterial cell wall synthesis and function through reactive intermediates formed by the hydrazine group.

Anticancer Activity

The compound also shows promise in anticancer research . Preliminary studies have indicated that it may induce apoptosis in cancer cell lines, such as HCT-116 colon carcinoma cells. The mechanism appears to involve cell cycle arrest and activation of apoptotic pathways, which can be attributed to the compound's ability to interact with cellular signaling molecules .

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesIC50 (µM)Mechanism of Action
AntimicrobialE. coli12.5Disruption of cell wall synthesis
AnticancerHCT-1165.0Induction of apoptosis via cell cycle arrest
Anti-inflammatoryIn vitro modelsN/AModulation of inflammatory cytokines

Case Study: Anticancer Efficacy

In a study assessing the efficacy of various hydrazinopyridine derivatives, this compound was tested against HCT-116 cells using the MTT assay. The results indicated significant cytotoxicity with an IC50 value of 5 µM, outperforming traditional chemotherapeutics like 5-fluorouracil (IC50 = 10 µM). The study concluded that structural modifications in hydrazinopyridines could enhance their anticancer properties, making them viable candidates for further development .

Properties

IUPAC Name

(3-methoxypyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-10-5-3-2-4-8-6(5)9-7/h2-4H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGPJDDXEJWUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594973
Record name 2-Hydrazinyl-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210992-34-0
Record name 2-Hydrazinyl-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 50 ml of a butanol solution of 9.376 g of 2-chloro-3-methoxypyridine were added 16 ml of hydrazine monohydrate and 9.03 g of anhydrous potassium carbonate, and the mixture was heated under reflux for 20 hours. After cooling, the reaction mixture was poured into 200 ml of water and extracted with a mixed solvent of methanol-chloroform (1:9 by volume). The organic layer was washed with a saturated sodium chloride aqueous solution, and dried over anhydrous sodium sulfate. The solvent was removed by evaporation. The residue was subjected to silica gel column chromatography using a mixture of chloroform-methanol (20:1 by volume) as an eluate. The fraction containing the desired compound was concentrated to afford 5.952 g of the title compound.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
9.376 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
9.03 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred solution of 2-chloro-3-methoxypyridine (4.86 g, 33.8 mmol) in hydrazine hydrate (40 mL) was heated under reflux for 1.5 hours. After cooling to RT, the reaction mixture was evaporated to dryness. The resulting residue was partitioned between 10% MeOH in CHCl3 and 40% w/v aqueous potassium carbonate. The aqueous phase was isolated and extracted twice with 10% MeOH in CHCl3. The combined organic extracts were dried (Na2SO4), filtered and concentrated in vacuo to give the title compound (2.7 g, 57%) as a buff solid. 1H NMR (300 MHz, DMSO-d6): δ 7.65 (dd, J=5.1 and 1.3 Hz, 1H), 6.99 (dd, J=7.7 and 1.3 Hz, 1H) overlapped with 6.98 (br s, 1H), 6.56 (dd, J=7.6 and 5.1 Hz, 1H), 4.05 (br s, 2H), 3.76 (s, 3H). LCMS (Method A): RT=0.34 min, [M+H]+=140.
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
57%

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